molecular formula C5H9NO3 B13157059 trans-4-Aminotetrahydrofuran-2-carboxylic acid

trans-4-Aminotetrahydrofuran-2-carboxylic acid

Cat. No.: B13157059
M. Wt: 131.13 g/mol
InChI Key: WBSHKPHBCVYGRZ-DMTCNVIQSA-N
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Description

trans-4-Aminotetrahydrofuran-2-carboxylic acid: is a synthetic compound that has garnered interest due to its structural similarity to gamma-aminobutyric acid (GABA). This compound is a conformationally restricted analogue of GABA, which plays a crucial role in the central nervous system as an inhibitory neurotransmitter .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminotetrahydrofuran-2-carboxylic acid involves the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-α-methylbenzylamide to a suitable precursor. This method has been successfully applied to achieve high diastereomeric and enantiomeric excesses . Another method involves the cyclization of the cis isomer to the bicyclic N-tosyl lactam, which is then converted to the trans isomer .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial purposes. These methods would likely include the use of automated synthesis equipment and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: trans-4-Aminotetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of trans-4-Aminotetrahydrofuran-2-carboxylic acid is primarily related to its role as a GABA analogue. It is believed to interact with GABA receptors in the central nervous system, potentially modulating inhibitory neurotransmission. The exact molecular targets and pathways involved are still under investigation, but its conformational restriction may provide unique interactions compared to GABA .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its trans configuration, which provides distinct conformational properties compared to its cis counterpart and GABA. This uniqueness can lead to different biological activities and interactions with GABA receptors .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(2S,4R)-4-aminooxolane-2-carboxylic acid

InChI

InChI=1S/C5H9NO3/c6-3-1-4(5(7)8)9-2-3/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1

InChI Key

WBSHKPHBCVYGRZ-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H](CO[C@@H]1C(=O)O)N

Canonical SMILES

C1C(COC1C(=O)O)N

Origin of Product

United States

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